![molecular formula C15H26O5Si2 B082605 Trimethylsilyl 3,5-dimethoxy-4-(trimethylsilyloxy)benzoate CAS No. 10517-29-0](/img/structure/B82605.png)
Trimethylsilyl 3,5-dimethoxy-4-(trimethylsilyloxy)benzoate
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Overview
Description
Trimethylsilyl 3,5-dimethoxy-4-(trimethylsilyloxy)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, including its ability to act as a protecting group in organic synthesis and its potential as a drug delivery agent. In
Mechanism of Action
The mechanism of action of trimethylsilyl 3,5-dimethoxy-4-(trimethylsilyloxy)benzoate is not fully understood. However, it is believed that the compound acts as a solubilizer, improving the solubility of poorly soluble drugs and facilitating their absorption. Additionally, the compound may act as a protecting group in organic synthesis by selectively protecting functional groups, preventing unwanted reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of trimethylsilyl 3,5-dimethoxy-4-(trimethylsilyloxy)benzoate. However, studies have shown that the compound is well-tolerated and does not exhibit any significant toxicity.
Advantages and Limitations for Lab Experiments
One of the main advantages of trimethylsilyl 3,5-dimethoxy-4-(trimethylsilyloxy)benzoate is its ability to improve the solubility and bioavailability of poorly soluble drugs. This makes it a promising candidate for drug delivery systems. Additionally, the compound can be used as a protecting group in organic synthesis, allowing for the selective protection of functional groups during chemical reactions. However, one limitation of the compound is that it may not be suitable for all types of drugs, and further research is needed to determine its efficacy for different drug molecules.
Future Directions
There are several potential future directions for research on trimethylsilyl 3,5-dimethoxy-4-(trimethylsilyloxy)benzoate. One area of interest is the development of new drug delivery systems using the compound. Additionally, further research is needed to determine the optimal conditions for using the compound as a protecting group in organic synthesis. Finally, there is potential for the compound to be used in other applications, such as in the development of new materials or as a catalyst in chemical reactions.
In conclusion, trimethylsilyl 3,5-dimethoxy-4-(trimethylsilyloxy)benzoate is a promising compound with potential applications in drug delivery and organic synthesis. While there is still much to be learned about its mechanism of action and potential applications, the compound represents an exciting area of research for the scientific community.
Synthesis Methods
Trimethylsilyl 3,5-dimethoxy-4-(trimethylsilyloxy)benzoate can be synthesized through a two-step process. The first step involves the reaction of 3,5-dimethoxy-4-hydroxybenzoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with trimethylsilyl triflate to obtain the final product.
Scientific Research Applications
Trimethylsilyl 3,5-dimethoxy-4-(trimethylsilyloxy)benzoate has been extensively studied for its potential applications in drug delivery. The compound has been shown to improve the solubility and bioavailability of poorly soluble drugs, making it a promising candidate for drug delivery systems. Additionally, the compound has been used as a protecting group in organic synthesis, allowing for the selective protection of functional groups during chemical reactions.
properties
CAS RN |
10517-29-0 |
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Product Name |
Trimethylsilyl 3,5-dimethoxy-4-(trimethylsilyloxy)benzoate |
Molecular Formula |
C15H26O5Si2 |
Molecular Weight |
342.53 g/mol |
IUPAC Name |
trimethylsilyl 3,5-dimethoxy-4-trimethylsilyloxybenzoate |
InChI |
InChI=1S/C15H26O5Si2/c1-17-12-9-11(15(16)20-22(6,7)8)10-13(18-2)14(12)19-21(3,4)5/h9-10H,1-8H3 |
InChI Key |
KWOFGVXBWXVAJU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1O[Si](C)(C)C)OC)C(=O)O[Si](C)(C)C |
Canonical SMILES |
COC1=CC(=CC(=C1O[Si](C)(C)C)OC)C(=O)O[Si](C)(C)C |
Origin of Product |
United States |
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